2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a fused triazolopyrimidinone core linked to an N-(2-trifluoromethylphenyl)acetamide group. The triazolo[4,3-a]pyrimidinone scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases or enzymes. This structural profile suggests applications in pharmaceuticals, particularly in oncology or anti-inflammatory therapies, though specific data on its biological activity remain undisclosed in the provided evidence.
Properties
IUPAC Name |
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-1-2-5-10(9)19-11(23)8-22-13(24)21-7-3-6-18-12(21)20-22/h1-7H,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYQHHCZSAVRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-keto acids with hydrazinopyridines under oxidative conditions. This process can be catalyzed by potassium iodide (KI) and is known for its efficiency and environmental advantages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Key Pathways
- Cyclocondensation of Amino Triazoles
- Microwave-Assisted Catalyst-Free Synthesis
Optimized Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dry toluene | 89 | |
| Temperature | 140°C (microwave) | 89 | |
| Hydrazide Equivalence | 2.0 equiv. | 89 |
Functional Group Transformations
The acetamide and trifluoromethyl groups govern reactivity:
Acetamide Reactivity
- Hydrolysis : Basic conditions (NaOH/EtOH) cleave the acetamide bond, yielding carboxylic acid derivatives. This is critical for prodrug activation .
- Alkylation : The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF, forming N-alkylated analogs .
Trifluoromethyl Stability
- The -CF₃ group is resistant to hydrolysis but participates in radical reactions (e.g., with BHT scavengers) . Its electron-withdrawing nature enhances electrophilic substitution on the phenyl ring .
Suzuki-Miyaura Coupling
- The brominated triazolo-pyrimidine derivative reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl products (88% yield) .
Sonogashira Coupling
- Iodo-substituted derivatives undergo coupling with terminal alkynes (e.g., 4-ethylnylanisole) using Pd(PPh₃)₂Cl₂/CuI, yielding alkynylated analogs (61% yield) .
Mechanistic Pathways
The synthesis involves a multi-step cascade (see Scheme 1 ):
- Transamidation : Enaminonitrile reacts with hydrazide to form intermediate A .
- Cyclization : Intramolecular attack by the nitrogen lone pair generates bicyclic intermediate B .
- Aromatization : Elimination of water produces the triazolo-pyrimidine core .
Antimicrobial Functionalization
- Introducing thiomethyl or nitro groups at C5 enhances activity against Mycobacterium tuberculosis (MIC: 0.5–2 μg/mL) .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group in the phenyl ring has been linked to improved bioactivity compared to other structural analogs.
-
Anticancer Properties
- Triazole derivatives are being investigated for their potential in cancer therapy. Studies indicate that these compounds can inhibit key enzymes involved in cancer cell proliferation. Specifically, triazolo-pyrimidines have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
- Neuroprotective Effects
Agrochemical Applications
-
Fungicides and Herbicides
- The structural characteristics of triazoles make them suitable for developing agrochemicals. They are effective as fungicides due to their ability to disrupt fungal cell membrane synthesis. The compound under discussion may serve as a lead structure for designing novel fungicides with enhanced efficacy against resistant fungal strains .
- Plant Growth Regulators
Structure-Activity Relationship (SAR)
The effectiveness of 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be attributed to specific structural features:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Trifluoromethyl Group : Increases lipophilicity and biological activity.
- Acetamide Linkage : Facilitates interaction with biological targets.
Case Studies
- Antimicrobial Screening
- Cancer Cell Line Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the prevention of viral replication .
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Core Structure: Triazolo[4,3-c]pyrimidinone (vs. [4,3-a] in the target compound).
- Substituents: 4-Fluorophenylamino group at position 4. 7-Methyl group on the pyrimidine ring. N-(2,5-dimethylphenyl)acetamide.
- Molecular Formula : C₂₂H₂₁FN₆O₂ (MW 420.45 g/mol).
- Key Differences :
- The [4,3-c] ring fusion alters electronic distribution compared to [4,3-a].
- The 4-fluoroaniline substituent introduces hydrogen-bonding capacity, contrasting with the target’s CF₃ group, which prioritizes hydrophobicity and steric bulk.
- Dimethylphenyl vs. trifluoromethylphenyl: The latter improves metabolic stability due to CF₃’s resistance to oxidative metabolism .
EP 3 532 474 B1 Examples ()
- Example 284 : 5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
- Example 285 : 5-chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
- Key Differences: Core: Tetrahydrotriazolo[4,3-a]pyridine (saturated ring) vs. the unsaturated pyrimidine in the target compound. Substituents: Chlorinated benzamide and trifluoropropoxy groups introduce distinct steric and electronic effects. The CF₃ group in Example 284 is on a difluoromethylphenyl ring, differing from the target’s ortho-CF₃ substitution .
Imidazo- and Pyrazolo-Fused Heterocycles
Imidazo[1,2-a]pyridine Derivatives ()
- Example : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide ().
- Core : Imidazo[1,2-a]pyridine lacks the triazole ring, reducing hydrogen-bonding sites.
- Substituents : Methyl groups enhance lipophilicity but lack the electron-withdrawing CF₃ group. Acetamide linkers are retained, but ester and carboxylic acid variants (e.g., MM0333.03) exhibit higher polarity, impacting solubility .
Pyrazolo[4,3-c]pyridine Carboxamides ()
- Example : N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide.
- Core : Pyrazolo-pyridine fusion with a ketone at position 3.
- Substituents : Propyl and phenyl groups increase steric bulk compared to the target’s trifluoromethylphenyl. The carboxamide at position 7 may alter binding orientation relative to the target’s acetamide .
Pesticide Analogs ()
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :
Structural and Functional Analysis Table
Key Findings
- Core Heterocycle: The triazolo[4,3-a]pyrimidinone core in the target compound offers a balance of aromaticity and hydrogen-bonding capacity, distinct from saturated (e.g., Example 284) or alternative fused systems (e.g., imidazo-pyridines).
- Substituent Effects :
Biological Activity
The compound 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule belonging to the class of triazolopyrimidines. This class is noted for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests significant interactions with biological targets that could lead to therapeutic benefits.
- Molecular Formula : CHFNO
- Molecular Weight : 287.254 g/mol
- CAS Number : 1330106-10-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyrimidine core may inhibit various kinases involved in cell signaling pathways, potentially leading to altered cellular functions. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of triazolopyrimidine derivatives. For instance, compounds structurally related to the target compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | MCF-7 | 0.09 |
| 16 | A549 | 0.03 |
| 16 | Colo-205 | 0.01 |
| 16 | A2780 | 0.12 |
These results indicate that modifications in the molecular structure can significantly affect anticancer activity, suggesting that the target compound may exhibit similar or enhanced efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that similar triazolopyrimidine derivatives possess antibacterial and antifungal activities:
| Microorganism | Activity (MIC in µg/mL) |
|---|---|
| E. coli | >256 |
| S. aureus | >256 |
| K. pneumoniae | >256 |
| C. albicans | >256 |
While these results indicate a lack of significant antimicrobial activity at tested concentrations, structural modifications could enhance efficacy .
Anti-inflammatory Effects
Research indicates that triazolopyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Case Studies
A recent study focused on the synthesis and biological evaluation of a series of triazolopyrimidine derivatives, including the target compound. The study utilized a one-pot synthesis method which streamlined the production process while maintaining high yields and purity . The resulting compounds were subjected to various biological assays, revealing significant cytotoxic effects against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
